[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate
Overview
Description
This typically includes the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Applications
- This compound is part of a class of chemicals that have been synthesized and characterized for various applications in medicinal chemistry. For instance, compounds with similar structures have been explored for their antimicrobial activities. Such studies involve the synthesis of compounds and the evaluation of their biological activity against a range of bacterial strains (Sharma, Sharma, & Rane, 2004).
Chemical Interactions and Reactions
- The reactivity of related compounds has been studied, revealing insights into their chemical interactions. This includes reactions with other chemical agents to form novel azaheterocycles, indicating potential for diverse chemical applications (Goryaeva et al., 2015).
Potential as Antifolate Agents
- Some compounds in this category have been investigated for their potential as antifolate agents in medical research. This involves exploring their inhibitory effects on certain enzymes and assessing their potential as anticancer agents (Marsham et al., 1989).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50)/t29-,32?,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXHRMZZVHOQZ-NHFPNIHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146156094 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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